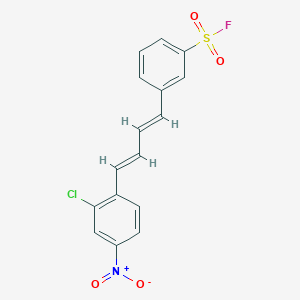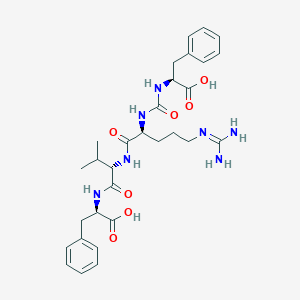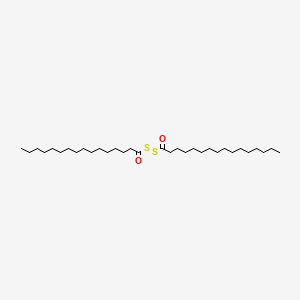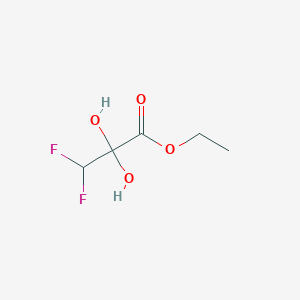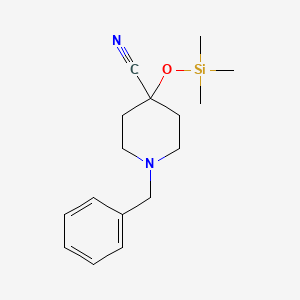
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group, a trimethylsilyloxy group, and a carbonitrile group attached to the piperidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with benzyl halides and trimethylsilyl reagents. One common method is the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base to form 1-benzylpiperidine. This intermediate is then treated with trimethylsilyl chloride and a base to introduce the trimethylsilyloxy group, followed by the addition of a cyanide source to form the carbonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl group provides hydrophobic interactions, while the trimethylsilyloxy group can enhance the compound’s stability and solubility. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: Lacks the trimethylsilyloxy and carbonitrile groups, making it less versatile in certain reactions.
4-((Trimethylsilyl)oxy)piperidine: Lacks the benzyl and carbonitrile groups, affecting its hydrophobic interactions and reactivity.
Piperidine-4-carbonitrile: Lacks the benzyl and trimethylsilyloxy groups, influencing its stability and solubility.
Uniqueness
1-Benzyl-4-((trimethylsilyl)oxy)piperidine-4-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic interactions, stability, and reactivity. This makes it a valuable compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C16H24N2OSi |
|---|---|
Molecular Weight |
288.46 g/mol |
IUPAC Name |
1-benzyl-4-trimethylsilyloxypiperidine-4-carbonitrile |
InChI |
InChI=1S/C16H24N2OSi/c1-20(2,3)19-16(14-17)9-11-18(12-10-16)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3 |
InChI Key |
OJORFSRWWIGRPV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCN(CC1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


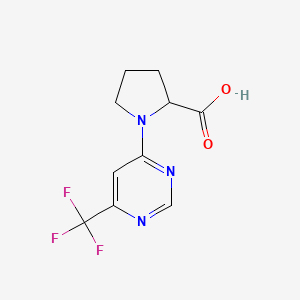
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)

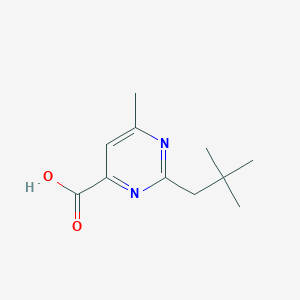

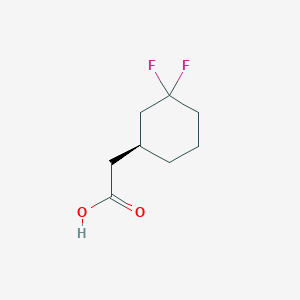
![Rel-benzyl (2S,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13343464.png)
![(R)-1-((S)-1-(Naphthalen-1-yl)ethyl)-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B13343471.png)
